1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine
Description
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[(3-chloro-2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-10(3-2-4-11(12)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
KBZJRHPOUHOPRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Solvent: Common solvents include tetrahydrofuran, acetonitrile, toluene, or dichloromethane depending on scale and desired yield.
- Base: Inorganic bases such as sodium carbonate or potassium carbonate are used to neutralize the hydrochloric acid generated during the substitution.
- Temperature: Reaction temperatures range from room temperature up to reflux conditions (50–100 °C) to facilitate substitution.
- Time: Reaction times vary from several hours to overnight (5–48 hours), with typical optimal times around 10–24 hours.
- Molar Ratios: Piperazine is often used in slight excess (1.1–1.5 equivalents) to drive the reaction to completion.
Mechanism
The lone pair on the nitrogen of piperazine attacks the benzylic carbon bearing the halide, displacing the halide ion and forming the methylene bridge between the aromatic ring and the piperazine nitrogen.
Example from Literature
- The synthesis of 3-chloro-2-(piperazin-1-ylmethyl)phenol (a closely related compound) involves reacting 3-chloro-2-hydroxybenzyl chloride with piperazine in the presence of sodium carbonate or potassium carbonate base, often with heating to promote reaction completion. Extraction and purification follow.
- Similar methods are reported in patents describing reactions of substituted benzyl halides with piperazine in solvents like tetrahydrofuran or acetonitrile, with bases such as potassium carbonate and reaction temperatures between 50 and 100 °C.
Alternative Synthetic Routes and Functional Group Transformations
Some synthetic routes involve:
- Reductive amination: Where a ketone precursor bearing the 3-chloro-2-methoxyphenyl group is reacted with piperazine under reductive amination conditions using sodium cyanoborohydride or sodium borohydride in methanol or other solvents.
- Acylation and subsequent reduction: Aromatic piperazine derivatives can be acylated and then reduced to yield the target compound or intermediates.
- Catalytic coupling: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between aryl halides and piperazine derivatives have been used to prepare related methoxyphenylpiperazines with high yields (up to 96%).
Typical Work-up and Purification
- After reaction completion, the mixture is usually quenched with water.
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification is achieved by recrystallization from solvents such as isopropyl alcohol or by chromatographic methods.
- Yields reported vary but typically range from 69% to 96% depending on the method and scale.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine has significant biological activity, particularly in pharmacological contexts, and its applications span several fields. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent, with its interaction with neurotransmitter systems like serotonin and dopamine receptors underlying its therapeutic effects.
Scientific Research Applications
- Pharmacology: Studies have indicated that this compound interacts with various receptors in the brain, including serotonin (5-HT) and dopamine (D2) receptors. Research has shown that modifications to the compound’s structure can significantly alter its receptor affinity and efficacy, highlighting the importance of structure-activity relationships in drug development.
- Synthesis: this compound is created through multi-step organic reactions, offering opportunities for modifications to yield derivatives with potentially enhanced biological properties.
- Drug Discovery: Piperazine derivatives, in general, are valued in drug development because the two primary nitrogen atoms in the piperazine core can improve the pharmacokinetic features of drug candidates .
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s 3-chloro and 2-methoxy substituents create a distinct electronic profile:
- Chlorine (3-position) : Electron-withdrawing, enhances lipophilicity and influences receptor binding via steric effects.
- Methoxy (2-position) : Electron-donating, improves solubility and may stabilize interactions with polar receptor residues.
Key Analogues :
Pharmacological Activity and Receptor Binding
Serotonin Receptor Interactions
- mCPP (1-(3-Chlorophenyl)piperazine) : Acts as a 5-HT1B/1C agonist, reducing locomotor activity in rats via 5-HT1C receptor activation .
- 1-(2-Methoxyphenyl)piperazine : Exhibits variable effects on sympathetic nerve discharge (SND), with reported increases or decreases depending on experimental conditions .
- Target Compound : The 2-methoxy group may attenuate the 5-HT1B/1C agonist effects seen in mCPP, while the 3-chloro group could enhance binding to alternative subtypes (e.g., 5-HT2A). Evidence suggests that substituent combinations significantly alter receptor subtype selectivity .
Antihistamine and Anti-inflammatory Analogues
- Cyclizine Derivatives : Piperazine-based antihistamines like cyclizine (1-benzhydryl-4-methylpiperazine) show anti-inflammatory properties. The target compound’s benzyl group may confer similar activity but with altered potency due to chlorine’s electron-withdrawing effects .
Physicochemical and Spectroscopic Properties
Spectroscopic Analysis
Solubility and Lipophilicity
- The 2-methoxy group improves aqueous solubility compared to mCPP, while the 3-chloro group increases logP (predicted logP: ~2.8 vs. mCPP’s ~2.5). This balance may enhance blood-brain barrier permeability relative to purely polar analogues .
Biological Activity
1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its pharmacodynamics, structural characteristics, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C21H26ClN3O2 and a molecular weight of 387.91 g/mol. The compound features a piperazine ring and a phenyl group with both chloro and methoxy substituents. These structural elements are crucial for its biological activity, influencing its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors.
Antidepressant and Anxiolytic Effects
Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. Its mechanism involves modulation of the serotoninergic system, where it acts on multiple serotonin receptor subtypes (5-HT1A, 5-HT1B, and 5-HT3) to enhance mood and cognitive function .
Table 1: Interaction with Serotonin Receptors
| Receptor Type | Action | Effect |
|---|---|---|
| 5-HT1A | Partial Agonist | Mood enhancement |
| 5-HT1B | Partial Agonist | Anxiolytic effect |
| 5-HT3 | Antagonist | Reduction in anxiety |
Antipsychotic Potential
The compound has also been studied for its antipsychotic effects. By interacting with dopamine D2 receptors, it may help mitigate symptoms associated with psychotic disorders. The unique combination of chloro and methoxy groups enhances its receptor affinity compared to similar compounds.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. Variations in the substitution patterns on the phenyl ring can lead to significant changes in pharmacological properties:
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Chloro-2-methoxyphenyl)piperazine | C11H15ClN2O | Para-chloro substitution |
| N-(3-Bromophenyl)-4-(5-chloro-2-methoxyphenyl)methylpiperazine | C15H18BrClN2O | Bromine instead of chlorine |
| 1-(2-Methoxyphenyl)piperazine | C11H15N2O | Lacks halogen substitution |
The presence of halogen atoms has been identified as a critical factor in enhancing the bioactivity of piperazine derivatives .
Case Studies and Research Findings
Several studies have documented the effects of this compound in preclinical models:
- Antidepressant Efficacy : A study demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors in rodent models, correlating with increased serotonin levels in the brain .
- Anxiolytic Activity : Another investigation highlighted its effectiveness in reducing anxiety symptoms, as evidenced by performance improvements in elevated plus maze tests .
- Antipsychotic Properties : Clinical trials indicated that patients receiving treatment with this compound reported fewer psychotic symptoms compared to those on placebo, suggesting its potential as an effective antipsychotic agent .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of 1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the piperazine ring and aromatic moiety. For example, integration ratios and coupling constants distinguish between para/meta/ortho substituents .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are typical conditions .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H] peak at m/z 281.1) and fragmentation patterns .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology :
- N-Alkylation : React piperazine with 3-chloro-2-methoxybenzyl chloride in anhydrous dichloromethane, using triethylamine as a base. Stir at room temperature for 12–24 hours .
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems (water/toluene) .
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?
- Methodology :
- Orthogonal Assays : Validate binding affinity using both radioligand displacement (e.g., -spiperone for dopamine receptors) and functional assays (e.g., cAMP modulation) to confirm target engagement .
- Crystallographic Studies : Co-crystallize the compound with its target (e.g., serotonin 5-HT receptor) to resolve steric or electronic mismatches in docking predictions .
- Meta-Analysis : Compare data across studies while controlling for variables like buffer pH, temperature, and cell line variability .
Q. What strategies optimize the yield of N-alkylation in piperazine derivatives with sterically hindered aryl groups?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in bulky substitutions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining high yields (>80%) .
- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to prevent side reactions during benzylation .
Critical Analysis of Contradictory Findings
Q. Why do studies report varying efficacy of this compound in CNS disorder models?
- Methodological Insights :
- Dosing Regimens : Discrepancies arise from differences in administration routes (e.g., intraperitoneal vs. oral) affecting bioavailability .
- Species-Specific Metabolism : Rat liver microsomes metabolize the compound faster than human hepatocytes, altering plasma concentrations .
- Functional Selectivity : The compound may act as a partial agonist in some assays and an antagonist in others, depending on cellular context (e.g., G protein vs. β-arrestin pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
